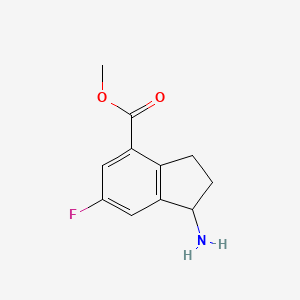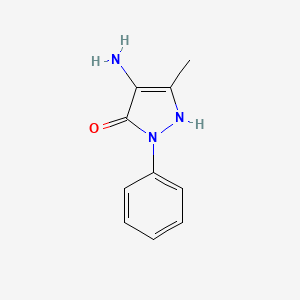
4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C10H10N2O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as Edaravone, which is a well-known free radical scavenger used in the treatment of neurological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate. The reaction is carried out in the presence of ethanol and heated to around 50°C. After the addition of ethyl acetoacetate, the mixture is refluxed for about 4 hours. Upon cooling, yellow crystals are formed, which are then filtered and recrystallized using ethanol to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of phenylhydrazine and butanone amide. The reaction is conducted at approximately 50°C, followed by filtration, washing with water, and drying to yield the final product. The raw materials used include aniline, liquid ammonia, hydrochloric acid, acetic acid, sulfuric acid, and ammonium nitrite .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:
Biology: Employed in studies related to free radical scavenging and neuroprotection.
Industry: Utilized in the synthesis of dyes, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its ability to scavenge free radicals. It donates an electron to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound can cross the blood-brain barrier, making it effective in protecting neuronal cells from ischemic damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one:
1,2-Dihydro-1-Methyl-4-(1-Methylethyl)-5-[(Methyl(1-Methyl-2-phenylethyl)amino)methyl]-2-phenyl-3H-pyrazol-3-one:
Uniqueness
4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its potent free radical scavenging ability and its application in treating neurological disorders. Unlike other similar compounds, it has been extensively studied and approved for clinical use in several countries .
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
4-amino-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H11N3O/c1-7-9(11)10(14)13(12-7)8-5-3-2-4-6-8/h2-6,12H,11H2,1H3 |
InChI-Schlüssel |
DDRYYGYEWVMUES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


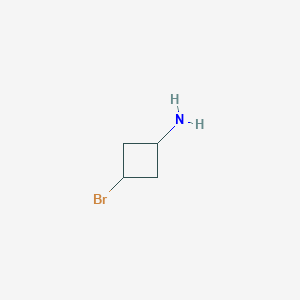
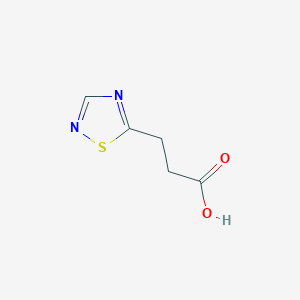


![4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13344647.png)

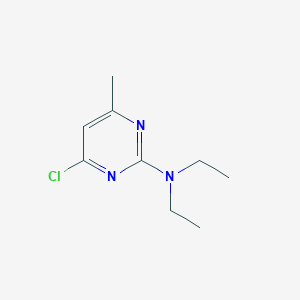
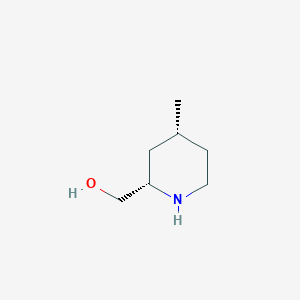
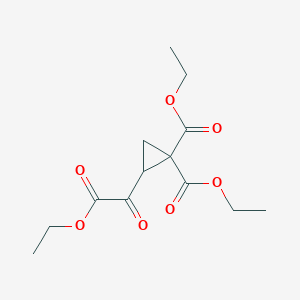

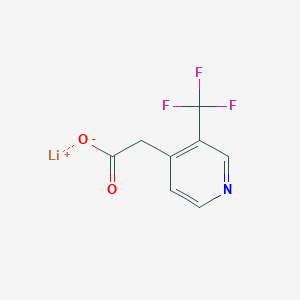
![Spiro[2.6]nonan-4-ylmethanamine](/img/structure/B13344678.png)
![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone](/img/structure/B13344690.png)
